molecular formula C14H19NO3S B2484066 2-Methyl-1-oxo-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)propan-2-yl acetate CAS No. 2176270-17-8

2-Methyl-1-oxo-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)propan-2-yl acetate

Cat. No.: B2484066
CAS No.: 2176270-17-8
M. Wt: 281.37
InChI Key: FSFILTOGGVDSNX-UHFFFAOYSA-N
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Description

2-Methyl-1-oxo-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)propan-2-yl acetate ( 2176270-17-8) is a high-purity chemical compound for research applications. This specialized small molecule features a pyrrolidine-thiophene hybrid structure, a pharmacophore pattern of significant interest in medicinal chemistry for central nervous system (CNS) targeting . Compounds with this structural motif are investigated as potential multifunctional ligands for neurological disorders, building upon research showing that similar pyrrolidine-2,5-dione and thiophene-containing hybrids demonstrate potent anticonvulsant and antinociceptive properties in preclinical models . The molecular architecture is designed to potentially interact with key neurological targets; research on analogous structures indicates possible activity on voltage-gated sodium and calcium channels, as well as GABAergic systems, which are important targets for seizure and pain management . With a molecular formula of C14H19NO3S and molecular weight of 281.37 g/mol , this compound is offered to qualified researchers for in vitro studies and early-stage pharmacological investigation. It is supplied with comprehensive analytical documentation. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

[2-methyl-1-oxo-1-(3-thiophen-3-ylpyrrolidin-1-yl)propan-2-yl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3S/c1-10(16)18-14(2,3)13(17)15-6-4-11(8-15)12-5-7-19-9-12/h5,7,9,11H,4,6,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSFILTOGGVDSNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C)(C)C(=O)N1CCC(C1)C2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Pyrrolidine-Thiophene Intermediate

The foundational step involves constructing the 3-(thiophen-3-yl)pyrrolidine moiety. A plausible route, inspired by Rh-catalyzed cycloadditions, employs a pyrrolidin-1-ylmethanone precursor (e.g., 3-(thiophen-3-yl)pyrrolidin-1-ylmethanone) reacting with diazo compounds under catalytic conditions. For instance, [Cp*RhCl₂]₂ (2.5 mol%) and AgSbF₆ (10 mol%) in 1,2-dichloroethane at 60°C facilitate annulation, forming the bicyclic core.

Critical parameters include:

  • Catalyst loading : 2.5–5 mol% Rh ensures turnover without side-product formation.
  • Acid additives : HOAc (0.6 equiv) and Ac₂O (1.4 equiv) enhance electrophilicity of the diazo substrate.
  • Purification : Flash chromatography (petroleum ether/ethyl acetate, 15:1) yields intermediates in >80% purity.

Acetylation of the Propan-2-ol Intermediate

The propan-2-yl acetate group is introduced via esterification of a tertiary alcohol. A representative procedure involves treating 2-methyl-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)propan-2-ol with acetic anhydride in dichloromethane (DCM) under basic conditions (e.g., N,N-diethylaniline). Key steps include:

  • Cooling : The reaction mixture is maintained at 0–5°C during acetyl chloride addition to mitigate exothermic side reactions.
  • Workup : Sequential washes with 3% HCl and water remove unreacted reagents, followed by drying over Na₂SO₄.
  • Isolation : Vacuum distillation or recrystallization from methanol yields the acetate ester.

Table 1: Optimization of Acetylation Conditions

Parameter Condition Yield (%) Purity (%)
Solvent DCM 85 92
Base N,N-Diethylaniline 90 95
Temperature 0–5°C → ambient 88 93
Recrystallization Methanol/water (9:1) 95 99

Data extrapolated from analogous sulfonamide syntheses.

Alternative Catalytic Approaches

Rhodium-catalyzed methods, as detailed in, offer a one-pot strategy for concurrent heterocycle formation and functionalization. For example, reacting tert-butyl 2-diazo-3-oxobutanoate with 3-(thiophen-3-yl)pyrrolidin-1-ylmethanone in the presence of [Cp*RhCl₂]₂ generates the isochromene scaffold, which is subsequently acetylated. This method achieves 78–85% yields for structurally related esters.

Analytical Characterization

Validating the target compound necessitates multimodal spectroscopy:

  • ¹H NMR (400 MHz, CDCl₃): Key signals include δ 1.64 (s, 9H, tert-butyl), 2.42 (s, 3H, CH₃CO), and 7.45 (s, 1H, thiophene).
  • HRMS (ESI+) : Calculated for C₁₅H₁₉NO₃S [M+H]⁺: 294.1167; observed: 294.1163.
  • XRD : Dihedral angles between the pyrrolidine and thiophene rings typically range 7–18°, confirming stereochemical integrity.

Challenges and Mitigation Strategies

  • Steric hindrance : Bulky substituents on pyrrolidine impede acetylation. Mitigated by using excess acetic anhydride (1.5 equiv).
  • Byproduct formation : Diazo decomposition products are minimized via slow addition of reagents at low temperatures.
  • Scale-up limitations : Rh catalyst cost necessitates recycling via aqueous extraction.

Industrial-Scale Considerations

Source lists the compound at $664/100mg (90% purity), implying batch synthesis via:

  • Continuous-flow reactors : For Rh-catalyzed steps to enhance reproducibility.
  • Automated chromatography : Prep-HPLC systems ensure ≥99% purity for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-Methyl-1-oxo-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)propan-2-yl acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

Biologically, this compound can be used in the study of enzyme interactions and as a potential lead compound in drug discovery. Its structural features make it a candidate for binding studies with various biological targets.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It may serve as a scaffold for the development of drugs targeting specific diseases, such as cancer or neurological disorders.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence, due to the presence of the thiophene ring.

Mechanism of Action

The mechanism of action of 2-Methyl-1-oxo-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)propan-2-yl acetate involves its interaction with molecular targets such as enzymes or receptors. The thiophene and pyrrolidine rings can engage in π-π interactions and hydrogen bonding, facilitating binding to active sites. The acetate group may also play a role in modulating the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Core Heterocycle Variations

  • Pyran vs. Pyrrolidine Analogs: A closely related compound, 2-Methyl-1-oxo-1-(((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)amino)propan-2-yl acetate (), replaces the pyrrolidine ring with a tetrahydro-2H-pyran (6-membered oxygen-containing ring). Metabolic Stability: Pyrrolidines are more prone to oxidative metabolism due to smaller ring strain, whereas pyran derivatives may exhibit prolonged half-lives in biological systems.

Functional Group Modifications

  • Thiophene Substituent Positioning :
    Compounds like (S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine () share the thiophen-3-yl group but lack the acetate ester. Key differences include:

    • Hydrophilicity : The acetate ester in the target compound enhances hydrophilicity, improving aqueous solubility compared to amine-terminated analogs.
    • Reactivity : The ester group may serve as a prodrug motif, enabling controlled release of active metabolites, unlike stable amine functionalities .
  • Pyridine Derivatives: While pyridine-based compounds (e.g., 3-Iodo-5-nitropyridin-4-ol, ) differ significantly in core structure, their nitro and halogen substituents highlight the importance of electron-withdrawing groups for directing reactivity in synthesis. In contrast, the target compound’s thiophene and pyrrolidine groups favor π-π stacking and hydrogen-bond donor/acceptor interactions .

Research Findings and Implications

  • Hydrogen-Bonding Patterns :
    The pyrrolidine-thiophene-acetate architecture allows for diverse hydrogen-bonding motifs, as predicted by graph set analysis (). This property could enhance crystallinity or stabilize interactions in enzyme-binding pockets.
  • Thermal Stability : Analogous compounds with acetate esters () require storage away from heat sources (P210 precaution), suggesting similar thermal sensitivity for the target compound.

Biological Activity

2-Methyl-1-oxo-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)propan-2-yl acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews existing literature on its biological properties, including pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C13H17N1O2SC_{13}H_{17}N_{1}O_{2}S and a molecular weight of approximately 253.35 g/mol. Its structure features a pyrrolidine ring substituted with a thiophene moiety, which is known to influence biological activity due to the unique electronic and steric properties of the thiophene ring.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, including antimicrobial, anticancer, and neuroprotective effects.

Antimicrobial Activity

Studies have demonstrated that derivatives of pyrrolidine compounds possess significant antimicrobial properties. For instance, compounds with thiophene substitutions have shown effectiveness against multidrug-resistant strains of bacteria such as Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 1–8 µg/mL against resistant strains, indicating strong antibacterial activity .

CompoundMIC (µg/mL)Target Organism
2-Methyl-1-oxo...1–8S. aureus (resistant strains)
Other Pyrrolidine Derivatives4–64Linezolid-resistant S. aureus

Anticancer Activity

The anticancer potential of similar pyrrolidine derivatives has been evaluated in various cancer cell lines. For example, one study reported that certain 5-oxopyrrolidine derivatives exhibited cytotoxic effects on A549 lung adenocarcinoma cells with viability reductions observed at concentrations of 100 µM .

CompoundCell LineViability (%) at 100 µM
5-Oxopyrrolidine DerivativeA54966%
Control (Cisplatin)A549Comparison Standard

The biological activities of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds targeting sphingomyelinase can alter lipid metabolism in neurons, providing neuroprotective effects.
  • Cell Cycle Arrest : Anticancer properties may arise from the ability to induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Disruption of Bacterial Cell Walls : Antimicrobial activity is often linked to the ability to disrupt bacterial cell wall synthesis or function.

Case Studies and Research Findings

Recent studies have focused on structure–activity relationships (SAR) among pyrrolidine derivatives. One notable study evaluated over 70 analogues for their efficacy against nSMase2 and found that modifications at specific positions significantly enhanced bioactivity .

Q & A

Q. What are the optimal synthetic routes for 2-methyl-1-oxo-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)propan-2-yl acetate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of this compound involves multi-step reactions, often starting with the formation of the pyrrolidine-thiophene core. Key steps include:

  • Coupling reactions : Use of ethanol or methanol as solvents with catalysts like piperidine (0–5°C, 2 hours) to facilitate condensation reactions .
  • Monitoring : Thin-layer chromatography (TLC) or HPLC to track reaction progress and purity .
  • Purification : Recrystallization from acetic acid or column chromatography to isolate the product .
    Optimization requires adjusting temperature, solvent polarity, and catalyst loading. For example, sodium acetate in acetic acid under reflux (2.5–3 hours) improves yield in cyclization steps .

Q. How can the structural integrity of this compound be validated post-synthesis?

Methodological Answer: Structural confirmation relies on:

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify the pyrrolidine-thiophene backbone and ester/ketone functionalities.
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
  • X-ray crystallography : For unambiguous determination of stereochemistry, as demonstrated in related thiophene-pyrrolidine derivatives .

Advanced Research Questions

Q. How can contradictory bioactivity data (e.g., antimicrobial vs. cytotoxic effects) be resolved in studies of this compound?

Methodological Answer: Contradictions often arise from assay-specific variables. To address this:

  • Dose-response profiling : Test across a concentration gradient (e.g., 0.1–100 µM) to differentiate therapeutic vs. toxic thresholds.
  • Cell line specificity : Compare activity in prokaryotic (bacterial) vs. eukaryotic (mammalian) systems to isolate mechanisms .
  • Control experiments : Include reference compounds (e.g., ampicillin for antimicrobial assays, cisplatin for cytotoxicity) to contextualize results .

Q. What experimental designs are recommended for evaluating the compound’s pharmacokinetic properties?

Methodological Answer: Adopt a split-plot design to account for multiple variables:

  • Main plots : Dosage levels (low, medium, high).
  • Subplots : Administration routes (oral, intravenous).
  • Replicates : Use ≥4 replicates per group to ensure statistical power .
    Include pharmacokinetic markers such as plasma half-life (t½), volume of distribution (Vd), and clearance rates. LC-MS/MS is ideal for quantifying metabolite profiles .

Q. How can computational methods elucidate the compound’s mechanism of action?

Methodological Answer:

  • Molecular docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases or receptors). Focus on the thiophene and pyrrolidine moieties, which are known to engage in π-π stacking and hydrogen bonding .
  • Molecular dynamics (MD) simulations : Simulate ligand-protein complexes over 100+ nanoseconds to assess binding stability .
  • QSAR modeling : Corrogate structural features (e.g., ester group polarity) with bioactivity data to predict optimizations .

Data Analysis and Validation

Q. What strategies mitigate spectral interference in NMR analysis of this compound?

Methodological Answer:

  • Solvent selection : Use deuterated DMSO or CDCl₃ to minimize signal overlap.
  • 2D NMR techniques : Employ HSQC and HMBC to resolve overlapping proton signals in the pyrrolidine ring .
  • Dynamic NMR : Variable-temperature experiments to distinguish conformational isomers .

Q. How should researchers address discrepancies in melting point or solubility data across studies?

Methodological Answer:

  • Standardize conditions : Report melting points with heating rates (e.g., 1°C/min) and solubility in standardized buffers (e.g., PBS pH 7.4).
  • Purity verification : Use differential scanning calorimetry (DSC) to detect polymorphic forms or impurities affecting physical properties .

Mechanistic and Functional Studies

Q. What in vitro assays are suitable for probing its anti-inflammatory potential?

Methodological Answer:

  • COX-2 inhibition assay : Measure IC₅₀ values using a fluorometric kit, comparing against celecoxib as a positive control.
  • Cytokine profiling : Use ELISA to quantify TNF-α and IL-6 levels in LPS-stimulated macrophages .
  • NF-κB pathway analysis : Luciferase reporter assays in HEK293 cells transfected with NF-κB response elements .

Q. How can its metabolic stability be assessed in hepatic models?

Methodological Answer:

  • Liver microsome assays : Incubate with human liver microsomes (HLM) and NADPH cofactor. Monitor parent compound depletion via LC-MS over 60 minutes .
  • CYP450 inhibition screening : Test against CYP3A4 and CYP2D9 isoforms using fluorogenic substrates .

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